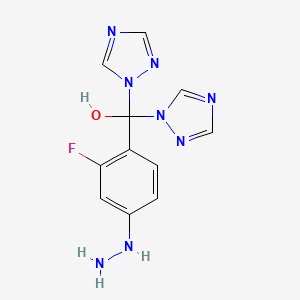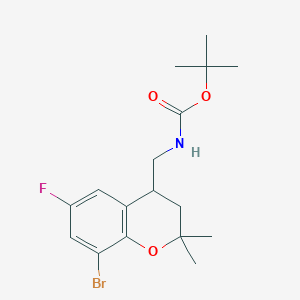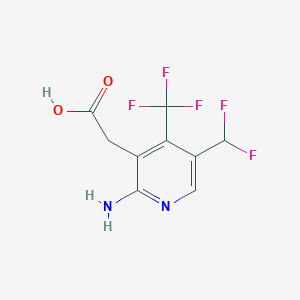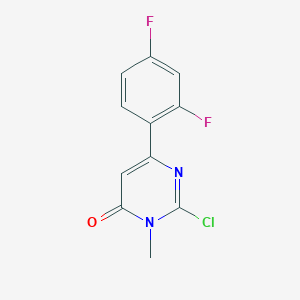
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The methoxyphenyl group can be introduced through the use of a methoxy-substituted phenyl azide, while the carbonitrile group can be introduced through the use of an alkyne with a nitrile substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to increase the reaction rate and the use of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions to form different oxidation states.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
5-Phenyl-2H-1,2,3-triazole-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile: Similar structure but with the methoxy group in a different position, which can influence its chemical behavior.
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different chemical properties.
Uniqueness
5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable target for further research and development in various scientific fields.
属性
分子式 |
C10H8N4O |
|---|---|
分子量 |
200.20 g/mol |
IUPAC 名称 |
5-(3-methoxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N4O/c1-15-8-4-2-3-7(5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14) |
InChI 键 |
PLOOXLZIGFQICI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NNN=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine](/img/structure/B11780308.png)
![5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780309.png)
![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)



![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)





![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)
